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Compound of Interest

Compound Name: 5-Methoxyfuran-2-ol

Cat. No.: B15204388

For researchers, scientists, and professionals engaged in drug development, access to
comprehensive spectroscopic data is fundamental for the accurate identification,
characterization, and quality control of chemical compounds. This technical guide addresses
the available spectroscopic information for 5-Methoxyfuran-2-ol (CAS Number: 54864-30-1), a
furan derivative of interest in organic synthesis and medicinal chemistry.

Summary of Available Spectroscopic Data

Despite extensive searches of publicly available chemical databases and scientific literature,
detailed experimental spectroscopic data (NMR, IR, MS) for 5-Methoxyfuran-2-ol remains
largely inaccessible. While several chemical suppliers list the compound and indicate the
availability of such data, the actual spectral information is not provided in their public-facing
documentation.

This guide, therefore, serves to highlight the current landscape of information and provide
general expectations for the spectroscopic characteristics of this molecule based on the
analysis of structurally similar compounds.

Expected Spectroscopic Characteristics

Based on the structure of 5-Methoxyfuran-2-ol, the following spectral features can be
anticipated. These predictions are intended to guide researchers in the preliminary assessment
of synthesized or acquired samples.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the
methoxy group protons, the hydroxyl proton, and the protons on the furan ring. The chemical
shifts () will be influenced by the electronic environment of each proton.

o Methoxy Protons (-OCHs): A singlet integrating to three protons, likely in the range of 3.5-4.0
ppm.

e Furan Ring Protons: Two to three signals in the olefinic region (typically 5.0-7.5 ppm),
showing characteristic coupling patterns (doublets or doublet of doublets) depending on their
relative positions.

» Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent
dependent, potentially appearing over a wide range from 2.0-6.0 ppm.

13C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of
the molecule.

e Methoxy Carbon (-OCHs): A signal in the range of 55-60 ppm.

o Furan Ring Carbons: Signals in the downfield region, with carbons attached to oxygen
appearing at higher chemical shifts (e.g., C2 and C5). The C2 carbon, bearing both a
hydroxyl and an ether linkage, is expected to be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional
groups present in the molecule.

e O-H Stretch: A broad band in the region of 3200-3600 cm~?, characteristic of the hydroxyl
group.

e C-H Stretch: Signals just below 3000 cm~1 for the sp® C-H bonds of the methoxy group and
potentially signals above 3000 cm~1 for any sp? C-H bonds on the furan ring.

e C=C Stretch: Absorption bands in the 1500-1650 cm~? region, indicative of the carbon-
carbon double bonds within the furan ring.
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e C-O Stretch: Strong absorptions in the 1000-1300 cm~1* range, corresponding to the C-O
stretching vibrations of the ether and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation
pattern of 5-Methoxyfuran-2-ol.

e Molecular lon (M*): A peak corresponding to the molecular weight of the compound (CsHeO3
=114.09 g/mol).

o Fragmentation Pattern.: Common fragmentation pathways for furan derivatives may include
the loss of the methoxy group (-OCHs, M-31), loss of a hydroxyl radical (-OH, M-17), or
cleavage of the furan ring.

Experimental Protocols

Due to the lack of specific published experimental data for 5-Methoxyfuran-2-ol, detailed,
validated protocols for its spectroscopic analysis cannot be provided. However, standard
methodologies for obtaining NMR, IR, and MS data for small organic molecules would be
applicable.

General NMR Protocol:

e Dissolve a 5-10 mg sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,
CDClz, DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.

e Acquire *H and 3C NMR spectra on a spectrometer operating at a standard frequency (e.g.,
400 or 500 MHz for protons).

e Process the data, including Fourier transformation, phase correction, and baseline
correction.

» Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

General IR Protocol (ATR):
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Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Record a background spectrum.

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm™1).
General MS Protocol (El):

¢ Introduce a dilute solution of the sample into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation and purification.

 lonize the sample using electron impact (El) at a standard energy (e.g., 70 eV).
e Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized or
acquired chemical compound like 5-Methoxyfuran-2-ol.
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Figure 1. General Workflow for Chemical Characterization

Click to download full resolution via product page

Caption: General Workflow for Chemical Characterization

Conclusion

While specific, experimentally-derived spectroscopic data for 5-Methoxyfuran-2-ol is not
readily available in the public domain, this guide provides a framework for its anticipated
spectral characteristics based on fundamental principles and analysis of related structures.
Researchers working with this compound are encouraged to perform their own detailed
spectroscopic analysis and consider publishing the data to contribute to the collective
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knowledge base of the scientific community. The provided workflow and general protocols offer
a starting point for the rigorous characterization of this and other novel chemical entities.

 To cite this document: BenchChem. [Spectroscopic Data for 5-Methoxyfuran-2-ol: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15204388#spectroscopic-data-nmr-ir-ms-for-5-
methoxyfuran-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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